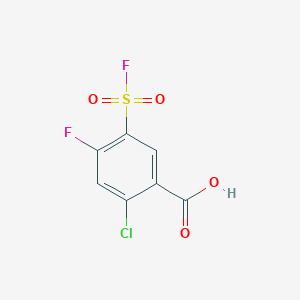
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid is an aryl fluorinated building block used in organic synthesis . It has a molecular weight of 256.61 . The compound is also known as 5-aminosulfonyl-2-chloro-4-fluorobenzoic acid .
Synthesis Analysis
The sulfonyl fluoride motif in this compound can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .Chemical Reactions Analysis
This compound participates in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives . It’s also used in the assembly of -SO2- linked small molecules with proteins or nucleic acids .Physical and Chemical Properties Analysis
The compound has a molecular weight of 256.61 . The melting point is 145-148 °C . The linear formula of the compound is ClC6H2(SO2Cl)(F)CO2H .科学的研究の応用
Chemical Synthesis and Polymer Research
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid, due to its reactive sulfonyl and halogen groups, has significant potential in chemical synthesis and polymer research. For instance, the development of water-soluble aromatic disulfides demonstrates the utility of similar compounds in determining sulfhydryl groups, highlighting its relevance in biological material studies (Ellman, 1959). Additionally, derivatives like 4-Chloro-2-fluoro-5-nitrobenzoic acid serve as multireactive building blocks for heterocyclic oriented synthesis, facilitating the creation of various nitrogenous heterocycles crucial in drug discovery (Křupková et al., 2013).
Protein Engineering and Biochemical Applications
The introduction of fluorosulfate-containing unnatural amino acids, such as fluorosulfonyloxybenzoyl-l-lysine, into proteins via genetic encoding opens new avenues for protein engineering and biotherapeutic applications. These compounds allow for expansive covalent bonding of proteins through sulfur(VI) fluoride exchange (SuFEx) chemistry, enhancing the scope of biochemical research (Liu et al., 2021).
Environmental Remediation Technologies
Compounds with similar functionalities are studied for their potential in environmental remediation, such as the oxidation of persistent organic pollutants by heat-activated persulfate. This showcases the relevance of such chemicals in developing treatment methods for contaminated groundwater, reflecting the broader applicability of fluoro and chloro-sulfonyl compounds in environmental science (Park et al., 2016).
Advanced Material Development
The modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with halobenzoic acids, including fluorobenzoic acid variants, significantly enhances the conductivity of PEDOT, highlighting the potential of such compounds in creating high-efficiency, ITO-free organic solar cells and other electronic devices. This application underscores the importance of fluorosulfonyl and chloro compounds in advancing materials science and engineering (Tan et al., 2016).
Safety and Hazards
将来の方向性
The sulfonyl fluoride motif in 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers . This suggests potential future directions in the field of organic synthesis and bioconjugation.
作用機序
Target of Action
The primary targets of 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid are proteins or nucleic acids . The compound’s sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
This compound interacts with its targets through a process known as "click chemistry" . This approach involves the formation of covalent bonds between the compound and its targets, resulting in the assembly of -SO2- linked small molecules . This is a complementary approach to using amides and phosphate groups as linkers .
Biochemical Pathways
The compound’s ability to form -so2- linked small molecules suggests that it may influence a variety of biochemical processes involving proteins or nucleic acids .
Pharmacokinetics
The compound’s solid form and its molecular weight of 25661 may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be dependent on the specific proteins or nucleic acids it targets. By forming -SO2- linked small molecules, the compound may alter the function of these targets and influence various cellular processes .
特性
IUPAC Name |
2-chloro-4-fluoro-5-fluorosulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQDRBXCSOVJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
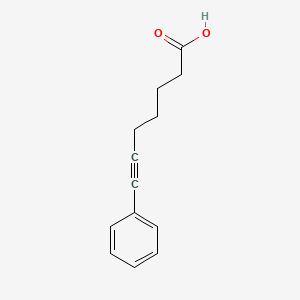
![4-[Cyclobutyl(methylsulfonyl)amino]azepane-1-carboxamide](/img/structure/B2889547.png)
![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2889549.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea](/img/structure/B2889552.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889554.png)
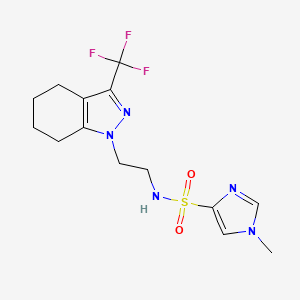
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)
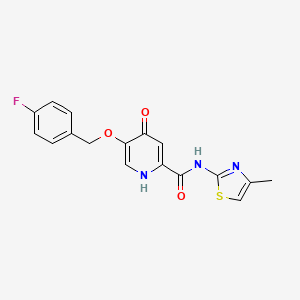
![(4-(2-hydroxyphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2889559.png)

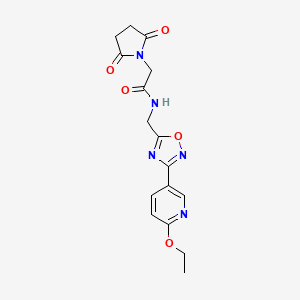
![Dispiro[3.0.35.14]nonane-9-carboxylic acid](/img/structure/B2889563.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2889564.png)
